4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a precursor compound undergoes cyclization in the presence of an acid catalyst . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. The use of continuous flow reactors and automated synthesis platforms can enhance yield and purity while reducing production time and cost.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by blocking the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde
- 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid
- Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate
Comparison: 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid stands out due to its unique combination of a furan and pyridine ring system, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H,10,11) |
InChI Key |
FBLIAQIESWJTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1OC(=C2)C(=O)O |
Origin of Product |
United States |
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